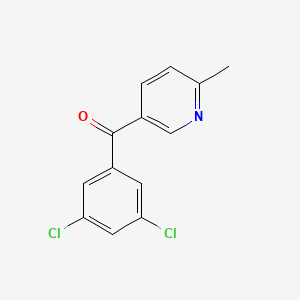

5-(3,5-Dichlorobenzoyl)-2-methylpyridine

Descripción general

Descripción

3,5-Dichlorobenzoyl chloride is a chemical compound used as an intermediate in organic synthesis . It’s a derivative of benzoyl chloride, which is known for its applications in the synthesis of various benzamide derivatives .

Synthesis Analysis

3,5-Dichlorobenzoyl chloride can be synthesized from 3,5-dichlorobenzonitrile . The process involves reactions with arylamine compounds in N,N′-dimethylformamide solution at 60 °C . Another method involves the chlorination of benzonitrile to generate 3,5-dichlorobenzonitrile, followed by hydrolysis and acidification reaction to obtain 3,5-dichlorobenzoic acid .Molecular Structure Analysis

The molecular structure of 3,5-dichlorobenzoyl chloride has been established by X-ray crystallography . The compound crystallizes in triclinic space group Pī .Chemical Reactions Analysis

3,5-Dichlorobenzoyl chloride reacts with arylamine compounds to afford a series of dichlorobenzamide derivatives . This reaction is performed in N,N′-dimethylformamide solution at 60 °C .Physical And Chemical Properties Analysis

3,5-Dichlorobenzoyl chloride is a solid with a molecular weight of 209.46 . It has a boiling point of 135-137 °C/25 mmHg and a melting point of 28 °C .Aplicaciones Científicas De Investigación

Medicine Synthesis

5-(3,5-Dichlorobenzoyl)-2-methylpyridine: is utilized in the synthesis of medical compounds. Its structure is pivotal in creating molecules that have potential therapeutic effects. For instance, it can be used to develop analogs of known drugs, enhancing their efficacy or reducing side effects .

Agricultural Chemicals

In agriculture, this compound serves as an intermediate in the synthesis of pesticides and herbicides. Its chemical properties allow for the creation of substances that are effective in pest control, contributing to crop protection and yield improvement .

Material Science

The compound’s derivatives are explored for their properties in material science, particularly in the development of new polymers with enhanced durability and chemical resistance. This has implications for the production of materials used in various industries, from automotive to consumer goods .

Environmental Science

5-(3,5-Dichlorobenzoyl)-2-methylpyridine: plays a role in environmental science research, particularly in the study of organic pollutants. Its derivatives can be used as markers or tracers to understand the movement and impact of pollutants in ecosystems .

Biochemistry

In biochemistry, the compound is used to study enzyme reactions and biological pathways. It can act as an inhibitor or activator in enzymatic assays, helping to elucidate the functions of different enzymes in biological systems .

Pharmacology

Pharmacological research utilizes this compound in the design of drug delivery systems. Its structural features can be modified to enhance the delivery and targeting of pharmaceuticals within the body, potentially leading to more effective treatments .

Analytical Chemistry

Analytical chemists employ 5-(3,5-Dichlorobenzoyl)-2-methylpyridine in the development of analytical methods. It can be used as a standard or reagent in chromatography and spectrometry to quantify the presence of various substances .

Industrial Applications

Industrially, the compound finds applications in the synthesis of dyes, resins, and other chemicals. Its versatility in reactions makes it a valuable building block in industrial chemistry, contributing to the manufacturing of a wide range of products .

Safety and Hazards

Propiedades

IUPAC Name |

(3,5-dichlorophenyl)-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c1-8-2-3-9(7-16-8)13(17)10-4-11(14)6-12(15)5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJLQUZIIZADLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

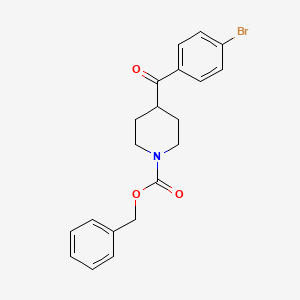

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline](/img/structure/B1455075.png)